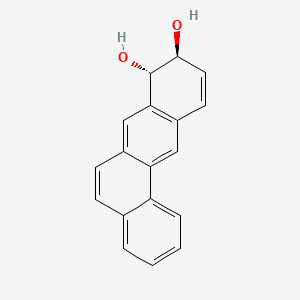
trans-8,9-Dihydro-benz(a)anthracene-8,9-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans-8,9-Dihydro-benz(a)anthracene-8,9-diol: is a polycyclic aromatic hydrocarbon derivative with the molecular formula C18H14O2. It is a metabolite of benz(a)anthracene, which is known for its carcinogenic properties. This compound is of significant interest in scientific research due to its potential biological activities and its role in the metabolic pathways of polycyclic aromatic hydrocarbons.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-8,9-Dihydro-benz(a)anthracene-8,9-diol typically involves the dihydroxylation of benz(a)anthracene. One common method is the catalytic dihydroxylation using osmium tetroxide (OsO4) followed by reduction with sodium bisulfite (NaHSO3). The reaction conditions usually involve the use of a solvent such as tetrahydrofuran (THF) and a temperature range of 0-25°C .
Industrial Production Methods: The scalability of these reactions depends on the availability of starting materials and the efficiency of the catalytic process .
Analyse Des Réactions Chimiques
Types of Reactions: Trans-8,9-Dihydro-benz(a)anthracene-8,9-diol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the diol to its corresponding hydrocarbon.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are often used for electrophilic substitution reactions.
Major Products: The major products formed from these reactions include oxidized derivatives like quinones, reduced hydrocarbons, and various substituted aromatic compounds .
Applications De Recherche Scientifique
Trans-8,9-Dihydro-benz(a)anthracene-8,9-diol has several scientific research applications:
Chemistry: It is used as a model compound to study the metabolic pathways of polycyclic aromatic hydrocarbons and their derivatives.
Biology: The compound is studied for its potential biological activities, including its role in carcinogenesis and its interactions with cellular components.
Medicine: Research is ongoing to understand its potential therapeutic applications and its effects on human health.
Mécanisme D'action
The mechanism of action of trans-8,9-Dihydro-benz(a)anthracene-8,9-diol involves its interaction with cellular components, particularly DNA. The compound can form adducts with DNA, leading to mutations and potentially carcinogenic effects. The molecular targets include enzymes involved in the metabolic activation of polycyclic aromatic hydrocarbons, such as cytochrome P450 enzymes .
Comparaison Avec Des Composés Similaires
Benz(a)anthracene: The parent compound, known for its carcinogenic properties.
Benzo(a)pyrene: Another polycyclic aromatic hydrocarbon with similar metabolic pathways and biological activities.
Dihydroxybenzo(a)pyrene: A related dihydrodiol derivative with similar chemical properties.
Uniqueness: Trans-8,9-Dihydro-benz(a)anthracene-8,9-diol is unique due to its specific dihydrodiol structure, which influences its reactivity and biological interactions. Its role as a metabolite of benz(a)anthracene makes it particularly important in studies of carcinogenesis and metabolic pathways .
Propriétés
Numéro CAS |
34501-24-1 |
|---|---|
Formule moléculaire |
C18H14O2 |
Poids moléculaire |
262.3 g/mol |
Nom IUPAC |
(8S,9S)-8,9-dihydrobenzo[a]anthracene-8,9-diol |
InChI |
InChI=1S/C18H14O2/c19-17-8-7-13-9-15-12(10-16(13)18(17)20)6-5-11-3-1-2-4-14(11)15/h1-10,17-20H/t17-,18-/m0/s1 |
Clé InChI |
PPTMSKIRGLLMJB-ROUUACIJSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C[C@@H]([C@H]4O)O)C=C32 |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=CC(C4O)O)C=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![11-(4-(2,3-Dichlorophenyl)piperazin-1-yl)dibenzo[b,f][1,4]oxazepine](/img/structure/B13741811.png)
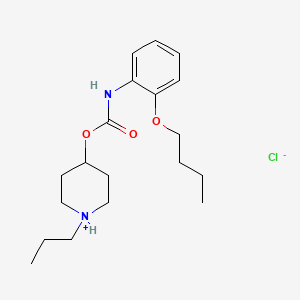
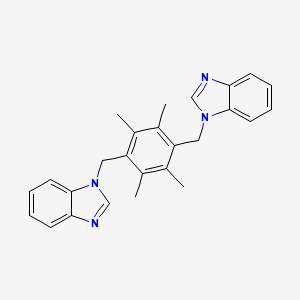
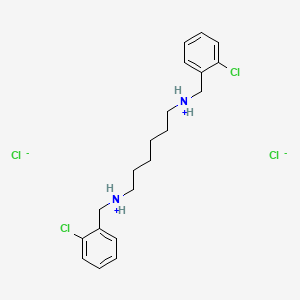
![Copper, [[N,N'-1,2-ethanediylbis[glycinato-kappaN,kappaO]](2-)]-](/img/structure/B13741842.png)
![5-[4-(3,5-dicarboxyphenyl)-3-fluorophenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13741846.png)
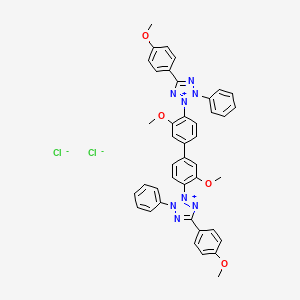
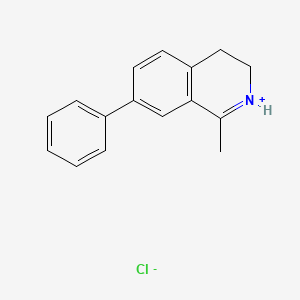
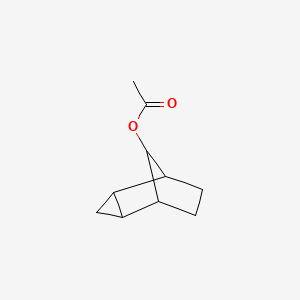
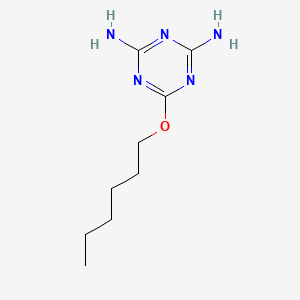
![(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid](/img/structure/B13741869.png)

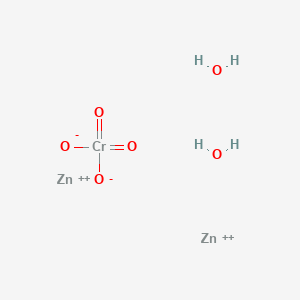
![2-[(2,4-Difluorophenyl)sulfanylmethyl]pyrrolidine](/img/structure/B13741889.png)
